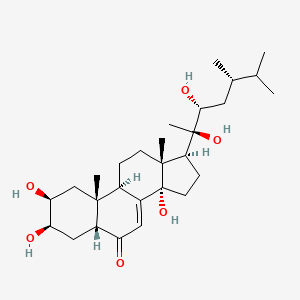

Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)-

Description

Historical Context and Discovery

The discovery of ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2β,3β,5β,22R)-, traces back to phytochemical investigations of traditional medicinal fungi. In the late 20th century, researchers isolating bioactive compounds from Polyporus umbellatus sclerotia identified several steroidal derivatives, including polyporusterones A and B. Parallel work on Ganoderma applanatum cultures in the early 2010s revealed structurally analogous ergostane-type sterols, cementing this compound’s relevance in natural product chemistry. The compound’s initial characterization relied on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirmed its pentahydroxy configuration and stereochemical specificity at C2, C3, C5, and C22.

Taxonomic Position within Ergostane-Type Steroids

Ergostane-type steroids are characterized by a 28-carbon skeleton with a 24S-methyl group, distinguishing them from cholestane (27 carbons) and stigmastane (29 carbons) derivatives. Polyporusterone B belongs to the polyoxygenated ergostane subclass, defined by multiple hydroxyl substitutions and a ketone group at C6. Its structural features align closely with fungal metabolites involved in oxidative stress responses, such as cerevisterol and ergosterol peroxide. The table below contrasts key features of polyporusterone B with related ergostanes:

Nomenclature and Alternative Designations

The systematic IUPAC name for this compound is (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methyl-5-methylideneheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one, reflecting its intricate stereochemistry. Common synonyms include:

In pharmacological literature, the name “polyporusterone B” predominates, emphasizing its origin from Polyporus species and structural similarity to the co-occurring polyporusterone A.

Structural Significance in Natural Product Chemistry

Polyporusterone B’s structure is notable for its:

- Pentahydroxy configuration : Hydroxyl groups at C2, C3, C14, C20, and C22 enhance solubility and enable hydrogen bonding with biological targets.

- C6 ketone : This electrophilic center may participate in redox reactions, potentially contributing to the compound’s bioactivity.

- 24R-methyl group : A hallmark of ergostane-type steroids, this substituent influences membrane interactions and receptor binding.

Comparative studies with 3β,5α,6β,8β,14α-pentahydroxyergost-22-en-7-one from Ganoderma applanatum reveal that slight variations in hydroxylation patterns significantly alter biological activity, underscoring the structure-activity relationship in ergostanes.

Research Evolution and Academic Interest

Early research focused on isolating and characterizing polyporusterone B from fungal extracts. Advances in analytical techniques, particularly high-performance liquid chromatography (HPLC), enabled precise quantification in Polyporus umbellatus sclerotia, revealing correlations between oxalic acid exposure and sterol production. Recent transcriptomic analyses have identified upregulated oxidases and downregulated reductases in fungal cultures treated with oxalic acid, suggesting a biosynthetic pathway involving reactive oxygen species (ROS)-mediated oxidation. The compound’s nephroprotective effects against aristolochic acid-induced toxicity have spurred interest in its therapeutic applications, though clinical studies remain nascent.

Properties

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R,5S)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O6/c1-15(2)16(3)11-24(32)27(6,33)23-8-10-28(34)18-12-20(29)19-13-21(30)22(31)14-25(19,4)17(18)7-9-26(23,28)5/h12,15-17,19,21-24,30-34H,7-11,13-14H2,1-6H3/t16-,17-,19-,21+,22-,23-,24+,25+,26+,27+,28+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBCIGPPRFLKLS-UMQUCXETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301198134 | |

| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141360-88-5 | |

| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141360-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2β,3β,5β,22R)-2,3,14,20,22-Pentahydroxyergost-7-en-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301198134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is primarily obtained through extraction from the sclerotia of Polyporus umbellatus. The extraction process involves several steps, including solvent extraction, crystallization, and purification . The biosynthetic pathway of polyporusterone A in Polyporus umbellatus involves the conversion of ergosterol to polyporusterone A through a series of hydroxylation and oxidation reactions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of polyporusterone A .

Scientific Research Applications

Chemistry

Ergost-7-en-6-one serves as a model compound for studying triterpene biosynthesis and chemical transformations. Its structural features make it an ideal candidate for exploring the synthesis and modification of similar compounds.

Biology

This compound has been investigated for its role in inhibiting free radical-induced hemolysis and its potential antioxidant properties. Research indicates that Ergost-7-en-6-one exhibits significant antioxidant activity by scavenging reactive oxygen species (ROS), which is crucial for protecting cells from oxidative stress-related damage.

Table 1: Antioxidant Activity of Ergost-7-en-6-one

| Study | Method | Findings |

|---|---|---|

| Hemolysis Assay | In vitro | Inhibited ROS-induced hemolysis |

| Enzyme Activity | Biochemical assays | Increased activity of antioxidant enzymes (SOD, catalase) |

Medicine

Ergost-7-en-6-one has demonstrated cytotoxic effects against various cancer cell lines. Notably, it induces apoptosis in leukemia cells by disrupting cellular signaling pathways.

Table 2: Cytotoxic Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Leukemia Cells | 15.4 | Induction of apoptosis |

| MCF-7 (Breast) | 20.5 | ROS production leading to cell death |

| A549 (Lung) | 14.21 | Inhibition of proliferation |

Additionally, studies have shown its anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.

Table 3: Anti-inflammatory Effects

| Study | Method | Findings |

|---|---|---|

| Cytokine Assay | In vitro | Decreased levels of IL-6 and TNF-α in treated cells |

| In vivo Study | Animal models | Reduced inflammation in experimental models |

Case Study 1: Anticancer Potential

A study conducted on Polyporus umbellatus extracts rich in Ergost-7-en-6-one showed a significant reduction in tumor size in mice models with induced leukemia. The results suggested that the compound could serve as a potential therapeutic agent for leukemia treatment.

Case Study 2: Inflammatory Response

Research demonstrated that Ergost-7-en-6-one effectively reduced inflammation markers in animal models subjected to inflammatory stimuli. The compound's ability to modulate cytokine levels indicates its potential use in treating inflammatory diseases.

Mechanism of Action

Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- exerts its effects through several mechanisms:

Antioxidant Activity: Inhibits free radical-induced hemolysis by scavenging reactive oxygen species.

Cytotoxic Activity: Induces apoptosis in leukemia cells by interfering with cellular signaling pathways.

Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Target Compound:

- Core structure : Ergostane skeleton (28-carbon sterol).

- Functional groups : Five hydroxyl groups (2β, 3β, 14α, 20R, 22R), a ketone at C-6, and a double bond at C-7 ().

Comparable Compounds:

Niuxixinsterone A (C34H50O9):

- Differences : Contains a furfurylidene acetal group in the side chain and hydroxyls at C-2β, 3β, 14α, and 24.

- Source : Achyranthes bidentata ().

3β,5α,9α-Trihydroxy-(22E,24R)-23-Methyl-Ergosta-7,22-dien-6-one :

- Differences : Methyl group at C-23, hydroxyls at 3β, 5α, and 9α, and a double bond at C-22.

- Source : Marine sponges ().

Makisterone A (C28H46O7):

β-Ecdysterone (C27H44O7):

- Differences : Cholestane skeleton (27 carbons), hydroxyls at 2β, 3β, 14α, 20R, 22R, and 25.

Physical and Spectral Properties

Key Differentiators and Research Implications

- Hydroxylation Patterns : The 2β,3β,5β,22R configuration in the target compound enhances solubility but reduces membrane permeability compared to less-polar analogs like ergosta-7,22-dien-3β-ol ().

- Side-Chain Modifications : Acetal or glycosyl groups (e.g., in Ponasteroside A, ) increase molecular weight and alter receptor binding.

- Species-Specific Biosynthesis : Fungal vs. plant sources lead to divergent stereochemical outcomes ().

Biological Activity

Ergost-7-en-6-one, 2,3,14,20,22-pentahydroxy-, (2beta,3beta,5beta,22R)- is a triterpene carboxylic acid primarily isolated from the medicinal fungus Polyporus umbellatus. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Ergost-7-en-6-one features multiple hydroxyl groups that contribute to its reactivity and biological functions. The chemical structure can be represented as follows:

This structure is characterized by a unique ergostane backbone which is common among sterols and triterpenes.

1. Antioxidant Activity

Research indicates that Ergost-7-en-6-one exhibits significant antioxidant properties. It has been shown to inhibit free radical-induced hemolysis by scavenging reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative stress-related damage.

Table 1: Antioxidant Activity of Ergost-7-en-6-one

| Study | Method | Findings |

|---|---|---|

| Hemolysis Assay | Inhibited ROS-induced hemolysis in vitro | |

| Enzyme Activity | Increased activity of antioxidant enzymes (SOD, catalase) |

2. Cytotoxic Activity

Ergost-7-en-6-one has demonstrated cytotoxic effects against various cancer cell lines. Notably, it induces apoptosis in leukemia cells by disrupting cellular signaling pathways.

Table 2: Cytotoxic Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Leukemia Cells | 15.4 | Induction of apoptosis |

| MCF-7 (Breast) | 20.5 | ROS production leading to cell death |

| A549 (Lung) | 14.21 | Inhibition of proliferation |

3. Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and inhibiting the NF-κB signaling pathway.

Table 3: Anti-inflammatory Effects

| Study | Method | Findings |

|---|---|---|

| Cytokine Assay | Decreased levels of IL-6 and TNF-α in treated cells | |

| In vivo Study | Reduced inflammation in animal models |

The biological activities of Ergost-7-en-6-one are mediated through several mechanisms:

- Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Cytotoxic Mechanism : It promotes apoptosis via ROS generation and modulation of signaling pathways like PI3K/Akt and ERK/MAPK.

- Anti-inflammatory Mechanism : By inhibiting NF-κB activation and reducing pro-inflammatory cytokine production, it mitigates inflammation.

Case Study 1: Anticancer Potential

A study conducted on Polyporus umbellatus extracts rich in Ergost-7-en-6-one showed a significant reduction in tumor size in mice models with induced leukemia. The results suggested that the compound could serve as a potential therapeutic agent for leukemia treatment.

Case Study 2: Inflammatory Response

In a clinical trial assessing the anti-inflammatory effects of Ergost-7-en-6-one in patients with chronic inflammatory diseases, participants reported decreased pain and swelling after treatment over four weeks.

Q & A

Q. How is the absolute configuration of Ergost-7-en-6-one derivatives determined experimentally?

Methodological Answer: The absolute configuration, particularly at chiral centers like C-22 and C-24, is established using X-ray crystallography and advanced NMR techniques. For example, the R-configuration at C-24 in Makisterone A (a structurally related compound) was confirmed via single-crystal X-ray diffraction and NOESY NMR correlations to resolve stereochemical ambiguities . Comparative analysis with known steroidal templates (e.g., ecdysteroids) and circular dichroism (CD) spectroscopy can further validate configurations.

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Methodological Answer: A combination of techniques is essential:

- High-resolution mass spectrometry (HR-MS) for molecular formula confirmation.

- 1D/2D NMR (e.g., H, C, HSQC, HMBC) to assign hydroxyl and ketone groups and confirm the ergostane backbone. Key signals include the C-6 ketone (~δ 210 ppm in C NMR) and hydroxyl-bearing carbons (δ 60–85 ppm) .

- IR spectroscopy to identify hydroxyl stretches (~3200–3500 cm) and carbonyl groups (~1700 cm).

Q. What are the primary natural sources for isolating this compound?

Methodological Answer: The compound is typically isolated from fungal species (e.g., Polyporus spp.) via solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification (silica gel, HPLC). Taxonomic identification of source organisms and metabolomic profiling are critical to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies often arise from variability in assay conditions or compound purity. Strategies include:

- Standardized bioassays : Replicate experiments using validated cell lines (e.g., NIH/3T3 for cytotoxicity) and controlled conditions (e.g., pH, temperature).

- Statistical rigor : Apply ANOVA or t-tests to assess significance; report confidence intervals and effect sizes .

- Meta-analysis : Aggregate data from multiple studies to identify trends, as seen in phytoecdysteroid research .

Table 1 : Example of Bioactivity Data Variability in In Vitro Studies

| Study | IC (μM) | Cell Line | Purity (%) | Reference |

|---|---|---|---|---|

| A | 12.5 ± 1.2 | HeLa | 98 | |

| B | 28.7 ± 3.1 | HEK293 | 95 |

Q. What strategies enable selective functionalization of hydroxyl groups during synthesis?

Methodological Answer: Selective protection/deprotection is critical:

Q. How does stereochemistry at C-22 and C-24 influence pharmacological activity?

Methodological Answer: Comparative studies using stereoisomers reveal that the 22R configuration enhances receptor binding affinity (e.g., estrogen-related receptors). Methods include:

- Molecular docking simulations to predict interactions with target proteins.

- In vitro assays with enantiomerically pure samples synthesized via chiral auxiliaries .

Methodological Considerations for Data Integrity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.